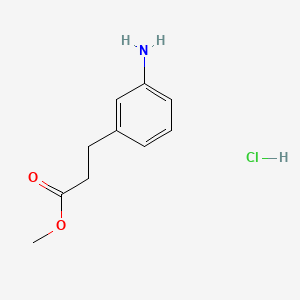

Methyl 3-(3-Aminophenyl)propanoate Hydrochloride

Description

Methyl 3-(3-Aminophenyl)propanoate Hydrochloride is an aromatic β-amino ester hydrochloride salt widely utilized in pharmaceutical synthesis and agrochemical research. This compound is structurally analogous to intermediates used in antiviral and bioactive molecule development, where the meta-substituted aminophenyl group contributes to binding affinity and metabolic stability .

Properties

IUPAC Name |

methyl 3-(3-aminophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXYAKKZOLELBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-benzenepropanoic acid Methyl ester HCl typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction is carried out at room temperature, making it a convenient and efficient process for producing amino acid methyl esters.

Chemical Reactions Analysis

3-Amino-benzenepropanoic acid Methyl ester HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-benzenepropanoic acid Methyl ester HCl has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.

Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is involved in drug development.

Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-benzenepropanoic acid Methyl ester HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems .

Comparison with Similar Compounds

Fluorinated Derivatives

- Applications: Fluorinated analogs are common in CNS drug candidates due to increased bioavailability .

- Ethyl 3-amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS: 1821827-13-7): The ethyl ester and 3-fluoro substituent balance lipophilicity and solubility. Molecular Weight: 243.73 g/mol .

Methoxy-Substituted Derivatives

- (R)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate Hydrochloride (CAS: 1088807-19-5): The para-methoxy group increases lipophilicity, favoring interactions with hydrophobic enzyme pockets. Molecular Formula: C₁₁H₁₆ClNO₃ .

- Methyl 3-amino-3-(3-methoxyphenyl)propanoate Hydrochloride (CAS: 68208-19-5): Meta-methoxy substitution alters electronic effects compared to para isomers, influencing reactivity in coupling reactions .

Electron-Withdrawing Groups

- Methyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate Hydrochloride (CAS: 851785-21-2): The methylsulfonyl group is strongly electron-withdrawing, stabilizing the amino group and enhancing acidity (pKa ~5–6). Applications: Used in protease inhibitor synthesis .

Ester Group Modifications

- Ethyl 3-amino-3-(3-methylphenyl)propanoate Hydrochloride: The ethyl ester increases molecular weight (vs. methyl) and may slow hydrolysis, extending half-life in vivo .

- Benzyl 3-aminopropanoate Hydrochloride (CAS: 99616-43-0): The bulky benzyl group reduces solubility but improves stability against esterases .

Stereochemical Variations

- Methyl (3S)-3-Amino-3-Phenylpropanoate Hydrochloride (CAS: 144494-72-4): The (S)-configuration is critical for enantioselective binding in chiral drug intermediates (e.g., antihypertensive agents) .

Data Table: Comparative Analysis of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Substituent(s) | Ester Group | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|---|

| Methyl 3-(3-Aminophenyl)propanoate Hydrochloride* | - | C₁₀H₁₄ClNO₂ | 3-Aminophenyl | Methyl | 227.68 (calc.) | Pharmaceutical intermediates |

| Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl | 1333750-44-9 | C₁₀H₁₂ClF₂NO₂ | 2,4-Difluorophenyl | Methyl | 243.66 | Antiviral research |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | 1821827-13-7 | C₁₁H₁₅ClFNO₂ | 3-Fluorophenyl | Ethyl | 243.73 | Agrochemical development |

| (R)-Methyl 3-Amino-3-(4-methoxyphenyl)propanoate HCl | 1088807-19-5 | C₁₁H₁₆ClNO₃ | 4-Methoxyphenyl | Methyl | 245.70 | Chiral drug synthesis |

| Methyl (3S)-3-Amino-3-Phenylpropanoate HCl | 144494-72-4 | C₁₀H₁₄ClNO₂ | Phenyl | Methyl | 215.68 | Antihypertensive intermediates |

Notes on Contradictions and Limitations

- Discontinued Products: Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate HCl (CAS: 2445792-37-8) was discontinued, possibly due to synthesis challenges or low demand .

- Purity Variability: Some analogs (e.g., Benzyl 3-aminopropanoate HCl) lack purity specifications, limiting reproducibility in sensitive applications .

- Positional Isomerism: Meta-substituted aminophenyl derivatives (e.g., 3-aminophenyl vs. 4-aminophenyl) show divergent reactivity in electrophilic substitutions .

Biological Activity

Methyl 3-(3-aminophenyl)propanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula . The compound features an amine group, which is often linked to biological activity, particularly in the context of drug design and development.

Antioxidant Activity

Antioxidant activity is a crucial aspect of evaluating the biological potential of compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method is commonly used to assess this property. Research indicates that derivatives of similar structures exhibit significant antioxidant capabilities, often surpassing that of well-known antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

The specific scavenging activity of this compound has yet to be definitively established in the literature; however, its structural similarities suggest potential for significant antioxidant effects.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The MTT assay is a standard method for assessing cytotoxicity against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer).

Case Study: Cytotoxic Effects

In a study examining similar compounds, it was found that specific derivatives showed varying degrees of cytotoxicity against the aforementioned cell lines. Notably:

- U-87 Cell Line : Compounds demonstrated reduced viability up to 60% at concentrations around 100 µM.

- MDA-MB-231 Cell Line : Viability reductions ranged from 43.7% to 46.2% depending on the compound structure.

This highlights the complexity of anticancer activity, as structural modifications can lead to significant differences in efficacy.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Radical Scavenging : The presence of the amine group likely contributes to its ability to donate electrons and neutralize free radicals.

- Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.

- Membrane Interaction : Some studies suggest that compounds with similar structures can disrupt cellular membranes, enhancing their cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.